

Ziritaxestat (GLPG1690) Development Program: A Technical Overview of its Early Termination

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Compound of Interest

Compound Name: Ziritaxestat

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This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential reasons for the early termination of the **Ziritaxestat** (GLPG1690) development program for idiopathic pulmonary fibrosis (IPF). **Ziritaxestat**, a selective autotaxin inhibitor, was under investigation in the Phase 3 ISABELA clinical trials before its discontinuation. This document, presented in a question-and-answer format, directly addresses specific issues and summarizes key data to inform future research in this area.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the **Ziritaxestat** development program?

The development program for **Ziritaxestat** was discontinued in February 2021 based on the recommendation of an Independent Data Monitoring Committee (IDMC).^{[1][2]} The IDMC, after a regular review of unblinded data from the pivotal Phase 3 ISABELA studies, concluded that the benefit-risk profile of **Ziritaxestat** no longer supported the continuation of the trials.^{[2][3]}

Q2: What specific findings led to this unfavorable benefit-risk assessment?

The decision was based on two key findings from the pooled data of the ISABELA 1 and ISABELA 2 trials:

- **Lack of Efficacy:** **Ziritaxestat** did not demonstrate a significant improvement in the primary endpoint, which was the annual rate of decline in Forced Vital Capacity (FVC), a key measure of lung function, compared to placebo.[3][4][5]
- **Safety Concerns:** There was a numerically higher rate of all-cause mortality in patients receiving **Ziritaxestat** compared to placebo.[3][6] One report noted a "dose-dependent increase in death" associated with the drug.[7]

Q3: What was the proposed mechanism of action for **Ziritaxestat** in idiopathic pulmonary fibrosis (IPF)?

Ziritaxestat is a selective inhibitor of autotaxin (ATX).[5][8] Autotaxin is an enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling molecule with pro-fibrotic effects.[1][9][10] In IPF, ATX and LPA levels are elevated in the lungs, contributing to fibrosis.[1][9][10] By inhibiting autotaxin, **Ziritaxestat** was expected to reduce LPA levels and consequently slow down the fibrotic process.[1]

Key Experimental Data from the ISABELA Phase 3 Trials

The ISABELA program consisted of two identically designed, global, randomized, double-blind, placebo-controlled Phase 3 trials: ISABELA 1 (NCT03711162) and ISABELA 2 (NCT03733444).[1][3]

Efficacy Data: Annual Rate of FVC Decline (mL/year)

Trial	Treatment Group	Least-Squares Mean Annual Rate of FVC Decline (95% CI)	Between-Group Difference vs. Placebo (95% CI)
ISABELA 1	Ziritaxestat 600 mg	-124.6 (-178.0 to -71.2)	22.7 (-52.3 to 97.6)
	Ziritaxestat 200 mg	-173.9 (-225.7 to -122.2)	
	Placebo	-147.3 (-199.8 to -94.7)	
ISABELA 2	Ziritaxestat 600 mg	-173.8 (-209.2 to -138.4)	2.8 (-46.9 to 52.4)
	Placebo	-176.6 (-211.4 to -141.8)	

Data sourced from Maher et al., 2023.[\[3\]](#)[\[4\]](#)[\[6\]](#)

Safety Data: All-Cause Mortality

Trial	Treatment Group	Mortality Rate (%)
ISABELA 1	Ziritaxestat 600 mg	8.0
	Ziritaxestat 200 mg	4.6
	Placebo	6.3
ISABELA 2	Ziritaxestat 600 mg	9.3
	Ziritaxestat 200 mg	8.5
	Placebo	4.7

Data sourced from Maher et al., 2023.[\[6\]](#)

Experimental Protocols

The ISABELA trials were designed to assess the efficacy and safety of two doses of **Ziritaxestat** (200 mg and 600 mg once daily) in addition to the local standard of care for a minimum of 52 weeks in patients with IPF.[\[11\]](#)[\[12\]](#)

Inclusion Criteria:

- Age 40 years or older.
- Diagnosis of IPF within the previous 5 years.

Randomization:

- Patients were randomized in a 1:1:1 ratio to receive either 600 mg of **Ziritaxestat**, 200 mg of **Ziritaxestat**, or a matching placebo once daily.[\[3\]](#)[\[13\]](#)

Background Therapy:

- Patients were permitted to continue receiving local standard of care, which could include pirfenidone, nintedanib, or neither.[\[3\]](#)[\[13\]](#)

Primary Outcome:

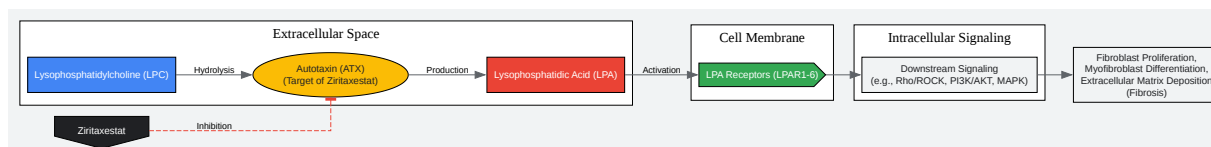
- The primary outcome was the annual rate of decline in Forced Vital Capacity (FVC) at week 52.[\[11\]](#)[\[13\]](#)

Key Secondary Outcomes:

- Disease progression.
- Time to first respiratory-related hospitalization.
- Change from baseline in the St. George's Respiratory Questionnaire (SGRQ) total score.[\[4\]](#)[\[11\]](#)

Visualizations

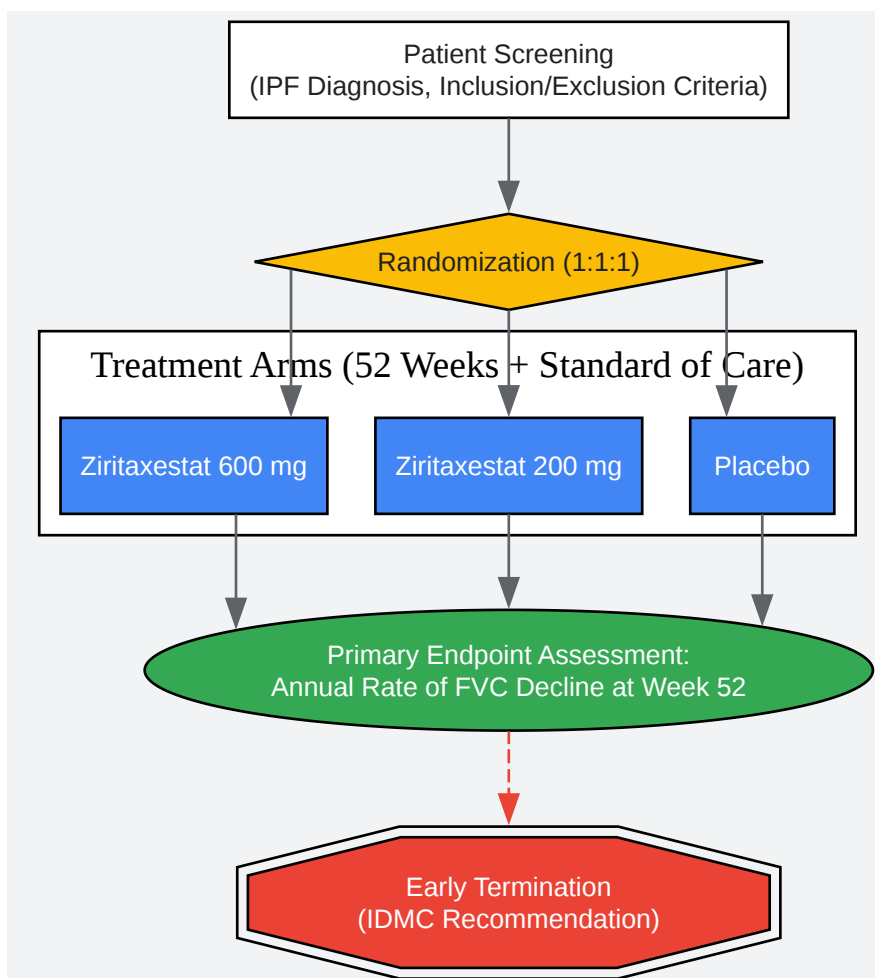
Signaling Pathway



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Caption: The Autotaxin-LPA signaling pathway targeted by **Ziritaxestat** in IPF.

Experimental Workflow



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Caption: Simplified workflow of the ISABELA Phase 3 clinical trials.

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